2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the design and synthesis of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif . The donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of substructures on their photophysical properties and the device performance of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Solid Support Synthesis
The compound has been utilized in the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones using SNAr methodology on AMEBA resin. This method allows for efficient assembly of these compounds, notable for their excellent purity and the flexibility of the synthesis process (Ouyang, Tamayo, & Kiselyov, 1999).
Synthesis Techniques
There has been significant research into various synthesis techniques for dibenzo[b,f][1,4]oxazepin-11(10H)-ones, including base-catalyzed intramolecular nucleophilic substitution and methodologies involving nitro groups and nucleophiles (Samet, Kislyi, Marshalkin, & Semenov, 2006).
Novel Synthesis Series
A novel series of 2-[(3-substitutedimino)-1,2,4-dithiazolo]amino-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines has been synthesized, showcasing the versatility in creating structurally diverse derivatives (Tayade & Kale, 2016).
Catalytic Enantioselective Reactions
Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been developed, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This highlights its potential in the creation of chirally pure compounds (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Dibenzo-fused Heterocycles Synthesis
The compound has been used in efficient syntheses of dibenzo-fused seven-membered nitrogen heterocycles. These syntheses demonstrate the compound's utility in creating complex heterocyclic structures (Bunce & Schammerhorn, 2006).
Pharmaceutical Interest
Recent advances in the synthesis of dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which possess a range of pharmacological activities, highlight the growing interest in this compound in pharmaceutical research (Zaware & Ohlmeyer, 2015).
Properties
IUPAC Name |
8-amino-5-(oxetan-3-ylmethyl)benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-12-5-6-15-13(7-12)17(20)19(8-11-9-21-10-11)14-3-1-2-4-16(14)22-15/h1-7,11H,8-10,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQQLXFYDRNUKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN2C3=CC=CC=C3OC4=C(C2=O)C=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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